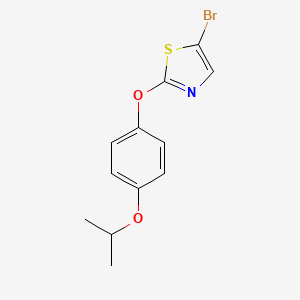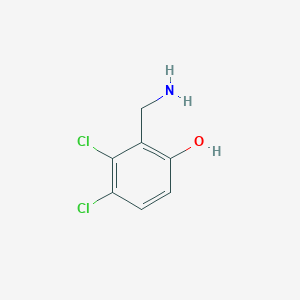
2-(Aminomethyl)-3,4-dichlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-3,4-dichlorophenol is an organic compound characterized by the presence of an aminomethyl group attached to a dichlorophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3,4-dichlorophenol typically involves the reaction of 3,4-dichlorophenol with formaldehyde and ammonia. This process is known as the Mannich reaction, which forms the aminomethyl group on the phenol ring. The reaction conditions generally include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Solvents: Common solvents include water or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3,4-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The dichlorophenol ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2-(Aminomethyl)-3,4-dichlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3,4-dichlorophenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The dichlorophenol ring may also interact with lipid membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: Lacks the dichloro substitution, resulting in different reactivity and applications.
2-(Aminomethyl)-4-chlorophenol: Contains only one chlorine atom, leading to variations in chemical behavior and biological activity.
2-(Aminomethyl)-3,5-dichlorophenol: Similar structure but with chlorine atoms in different positions, affecting its chemical properties.
Uniqueness
2-(Aminomethyl)-3,4-dichlorophenol is unique due to the specific positioning of the chlorine atoms on the phenol ring, which influences its reactivity and interactions with other molecules. This compound’s distinct chemical structure makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H7Cl2NO |
|---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
2-(aminomethyl)-3,4-dichlorophenol |
InChI |
InChI=1S/C7H7Cl2NO/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2,11H,3,10H2 |
InChI Key |
MHOSSXYYIIQWAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)CN)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


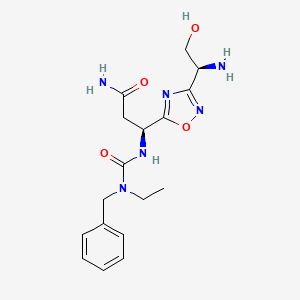


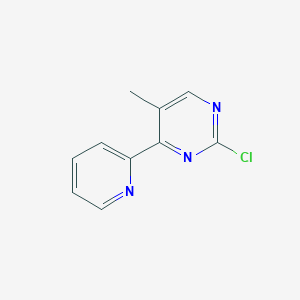
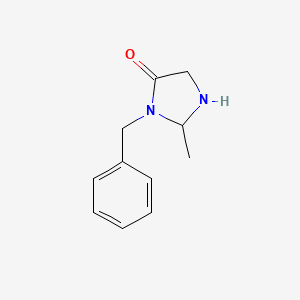
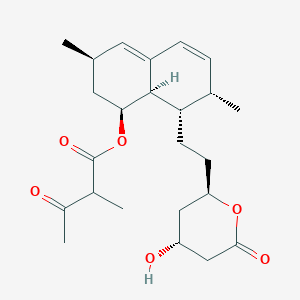



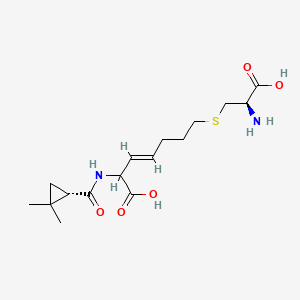
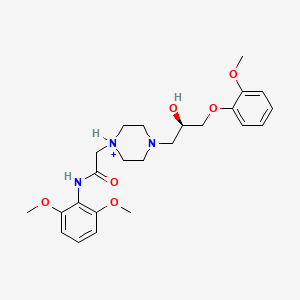
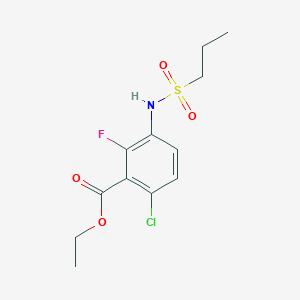
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)
